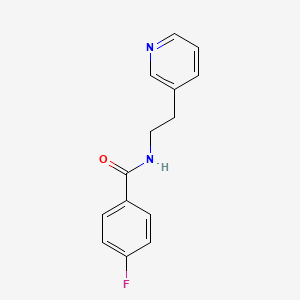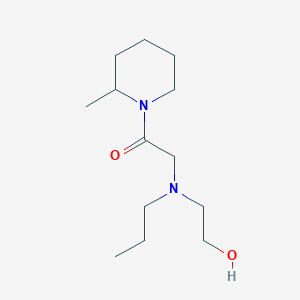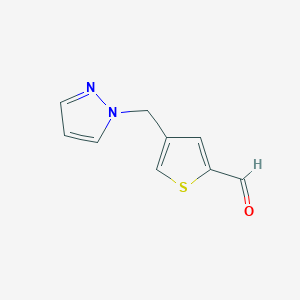
2-Bromo-N-(5-methyl-1,3,4-thiadiazol-2-YL)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-N-(5-methyl-1,3,4-thiadiazol-2-YL)benzenesulfonamide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-(5-methyl-1,3,4-thiadiazol-2-YL)benzenesulfonamide typically involves the bromination of 5-methyl-1,3,4-thiadiazole followed by sulfonamide formation. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent such as carbon tetrachloride or acetonitrile. The reaction is usually carried out at elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to scalable production of high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-N-(5-methyl-1,3,4-thiadiazol-2-YL)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The thiadiazole ring can undergo oxidation or reduction under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various catalysts such as palladium or copper complexes. The reactions are typically carried out in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) under inert atmosphere .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions with amines can yield N-substituted thiadiazole derivatives, while coupling reactions can produce biaryl compounds .
Applications De Recherche Scientifique
2-Bromo-N-(5-methyl-1,3,4-thiadiazol-2-YL)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Agriculture: The compound is studied for its use as a pesticide or herbicide due to its biological activity.
Material Science: It is explored for its potential in the development of novel materials with unique electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-Bromo-N-(5-methyl-1,3,4-thiadiazol-2-YL)benzenesulfonamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or disrupt cellular processes in pathogens or cancer cells. The thiadiazole ring can interact with biological macromolecules, leading to the inhibition of key pathways involved in cell growth and survival .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-5-methyl-1,3,4-thiadiazole
- 2-Bromo-5-ethyl-1,3,4-thiadiazole
- 2-Bromo-5-phenyl-1,3,4-thiadiazole
Uniqueness
2-Bromo-N-(5-methyl-1,3,4-thiadiazol-2-YL)benzenesulfonamide is unique due to the presence of both the brominated thiadiazole ring and the benzenesulfonamide moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Propriétés
Formule moléculaire |
C9H8BrN3O2S2 |
|---|---|
Poids moléculaire |
334.2 g/mol |
Nom IUPAC |
2-bromo-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C9H8BrN3O2S2/c1-6-11-12-9(16-6)13-17(14,15)8-5-3-2-4-7(8)10/h2-5H,1H3,(H,12,13) |
Clé InChI |
VTBOPXYWODVIED-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN=C(S1)NS(=O)(=O)C2=CC=CC=C2Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2'-Fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14897585.png)








![(2S)-2-[(4-chloro-2-methylphenyl)carbamoylamino]-N-[(E,3S)-6-oxo-1-phenylhept-4-en-3-yl]-3-phenylpropanamide](/img/structure/B14897630.png)


![Diphenyl(2'-(m-tolyl)-[1,1'-binaphthalen]-2-yl)phosphane](/img/structure/B14897634.png)
